4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 893737-63-8
VCID: VC11683698
InChI: InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3
SMILES: COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde

CAS No.: 893737-63-8

Cat. No.: VC11683698

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde - 893737-63-8

Specification

CAS No. 893737-63-8
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 2-hydroxy-5-(2-methoxyphenyl)benzaldehyde
Standard InChI InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3
Standard InChI Key VHRAILLXUOZKTO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Canonical SMILES COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde features a biphenyl core with substituents at specific positions:

  • Hydroxyl group (-OH) at the 4-position of ring A

  • Methoxy group (-OCH₃) at the 2'-position of ring B

  • Aldehyde group (-CHO) at the 3-position of ring A

This arrangement creates distinct electronic effects: the electron-donating methoxy group alters ring B's electron density, while the aldehyde provides an electrophilic site for nucleophilic additions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol
Exact Mass228.079 Da
Topological Polar SA46.53 Ų
LogP (Octanol-Water)2.88

The relatively high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction forms the cornerstone of biphenyl aldehyde synthesis. For the analogous 3'-methoxy derivative, Das et al. achieved coupling between 3-bromo-4-hydroxybenzaldehyde and 3-methoxyphenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in dioxane/water (4:1) at 80°C . Yield optimization reached 68% after 12 hours .

Table 2: Representative Suzuki Coupling Conditions

ComponentSpecificationRole
CatalystPd(PPh₃)₄ (5 mol%)Coupling
BaseNa₂CO₃ (2 eq)Deprotonation
SolventDioxane/H₂O (4:1)Phase transfer
Temperature80°CRate enhancement

Recent advances from Mao et al. demonstrate aqueous-phase Suzuki couplings using K₂CO₃ base and Pd/C catalysts, achieving comparable yields while reducing environmental impact .

Chemical Reactivity and Derivative Formation

Aldehyde-Functionalized Reactions

The carbaldehyde group undergoes characteristic transformations:

  • Oxidation: Forms carboxylic acid derivatives (e.g., 4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid) using KMnO₄ in acidic conditions.

  • Reduction: Sodium borohydride reduces the aldehyde to primary alcohol (4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-methanol).

  • Condensation: Reacts with amines to form Schiff bases, a key step in metallo-organic framework synthesis .

Industrial and Materials Science Applications

Organic Electronics

The triphenylamine-aldehyde derivative reported by Zhao et al. demonstrates redox activity (E₁/₂ = +1.23 V vs Ag/AgCl), making it suitable for:

  • OLED hole-transport layers

  • Electrochromic devices

  • Lithium-ion battery electrolytes .

Comparative Analysis with Structural Analogs

Table 3: Isomeric Comparison (3'- vs 2'-Methoxy Derivatives)

Property3'-Methoxy2'-Methoxy (Theoretical)
Dipole Moment3.12 D~2.98 D (estimated)
Melting Point158-160°CNot reported
LogP2.88Projected 3.10

Steric hindrance from the 2'-methoxy group likely reduces crystallization tendency compared to the 3'-isomer .

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